Methyl 4-(1-hydroxyethyl)benzoate

Vue d'ensemble

Description

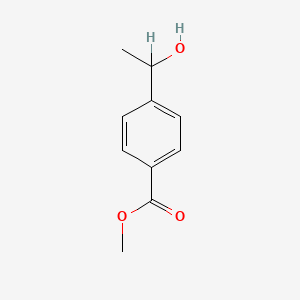

Methyl 4-(1-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a hydroxyethyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 4-(1-hydroxyethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(1-hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst. Another method includes the reduction of methyl 4-acetylbenzoate using a reducing agent such as sodium borohydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure efficient mixing and reaction rates. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-(1-hydroxyethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-carboxybenzoic acid methyl ester.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are typical.

Major Products Formed:

Oxidation: 4-carboxybenzoic acid methyl ester.

Reduction: 4-(1-hydroxyethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Methyl 4-(1-hydroxyethyl)benzoate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mécanisme D'action

The mechanism of action of methyl 4-(1-hydroxyethyl)benzoate involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and receptor binding. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways .

Comparaison Avec Des Composés Similaires

Methyl 4-hydroxybenzoate: Lacks the hydroxyethyl group, making it less versatile in certain synthetic applications.

Ethyl 4-(1-hydroxyethyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

4-(1-hydroxyethyl)benzoic acid: The free acid form, which is more reactive in esterification reactions

Uniqueness: Methyl 4-(1-hydroxyethyl)benzoate is unique due to its combination of a hydroxyethyl group and a methyl ester group, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .

Activité Biologique

Methyl 4-(1-hydroxyethyl)benzoate, also referred to as methyl 4-[(1S)-1-hydroxyethyl]benzoate, is a compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article provides an in-depth overview of its biological activity, mechanisms of action, comparative analyses with related compounds, and relevant case studies.

- Chemical Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.203 g/mol

- CAS Number : 79322-76-2

- Appearance : Clear colorless to yellow viscous liquid

- Boiling Point : 148–152 °C (1 mmHg)

- Flash Point : >93 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the hydroxyethyl group facilitates hydrogen bonding and hydrophobic interactions, influencing the activity of proteins and enzymes involved in various cellular pathways, particularly those related to inflammation and metabolic regulation.

Key Mechanisms:

- Hydrogen Bonding : The hydroxy group enhances interactions with target proteins.

- Cellular Pathways : Involvement in pathways related to inflammation and metabolic regulation.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. A study determined the minimum inhibitory concentration (MIC) values, revealing effectiveness comparable to traditional antibiotics.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are linked to its interaction with inflammatory mediators and signaling pathways. It has shown potential in modulating inflammatory responses in various cellular models.

Cytotoxicity Assessments

In vitro cytotoxicity tests indicate that this compound has a moderate cytotoxic effect at higher concentrations. Conversely, at lower concentrations, it appears to promote cell proliferation, suggesting a dual role that depends on dosage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-hydroxybenzoate | Lacks the hydroxyethyl group | Antimicrobial properties |

| Ethyl 4-(1-hydroxyethyl)benzoate | Ethyl ester instead of methyl | Similar but less potent |

| Methyl 4-[(1R)-1-hydroxyethyl]benzoate | Stereoisomer with different spatial arrangement | Varies in interaction with enzymes |

This table illustrates how structural variations impact biological activity and interaction profiles.

Study on Antimicrobial Activity

A peer-reviewed study investigated the antimicrobial properties of this compound against various bacterial strains. The findings indicated that the compound exhibited significant antibacterial activity, especially against Gram-positive bacteria, with MIC values demonstrating its potential as an alternative to conventional antibiotics.

Enzymatic Interaction Studies

Further research focused on the enzymatic interactions of this compound revealed its potential as a substrate for specific enzymes involved in metabolic pathways. These studies indicated that this compound could inhibit certain enzymatic activities, suggesting its role as a therapeutic agent in metabolic disorders.

Propriétés

IUPAC Name |

methyl 4-(1-hydroxyethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXLTAULVFFCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.